Cas no 749931-19-9 ((4-Bromo-2-fluoro-5-methoxyphenyl)methanol)

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol is a halogenated aromatic compound featuring a bromo, fluoro, and methoxy substituent on the phenyl ring, along with a hydroxymethyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of multiple substituents allows for selective further functionalization, enabling the synthesis of complex molecules. Its bromo and fluoro groups enhance reactivity in cross-coupling reactions, while the methoxy and hydroxymethyl groups offer additional sites for derivatization. The compound is characterized by high purity and stability, ensuring reliable performance in research and industrial processes. Its well-defined structure supports precise modifications in target-oriented synthesis.
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol structure
749931-19-9 structure
Product Name:(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
CAS No:749931-19-9
MF:C8H8BrFO2
MW:235.050325393677
MDL:MFCD17012741
CID:1095654
PubChem ID:58762592
Update Time:2025-05-19

(4-Bromo-2-fluoro-5-methoxyphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Bromo-2-fluoro-5-methoxy-phenyl)-methanol
    • 749931-19-9
    • Benzenemethanol, 4-bromo-2-fluoro-5-methoxy-
    • (4-bromo-2-fluoro-5-methoxy-phenyl)methanol
    • SCHEMBL3989943
    • CS-0378484
    • YZOGHNYIPBLBAM-UHFFFAOYSA-N
    • (4-Bromo-2-fluoro-5-methoxyphenyl)methanol
    • 4-Bromo-2-fluoro-5-methoxybenzenemethanol
    • DB-167248
    • MDL: MFCD17012741
    • Inchi: 1S/C8H8BrFO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3
    • InChI Key: YZOGHNYIPBLBAM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(CO)=CC=1OC)F

Computed Properties

  • Exact Mass: 233.96917g/mol
  • Monoisotopic Mass: 233.96917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

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Additional information on (4-Bromo-2-fluoro-5-methoxyphenyl)methanol

Research Briefing on (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9) in Chemical and Biomedical Applications

In recent years, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol (CAS: 749931-19-9) has emerged as a compound of significant interest in chemical and biomedical research. This aromatic alcohol derivative, characterized by its bromo, fluoro, and methoxy substituents, has shown promise in various applications, including medicinal chemistry, drug discovery, and material science. The unique structural features of this compound make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic effects.

Recent studies have focused on the synthetic pathways and optimization of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions, which significantly improved the scalability of this compound for industrial applications. The study also highlighted the compound's stability under various conditions, making it suitable for further functionalization.

In the context of drug discovery, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol has been investigated as a key building block for kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its utility in developing selective JAK3 inhibitors, showing potent activity in preclinical models of autoimmune diseases. The presence of both bromo and fluoro substituents was found to enhance binding affinity to the target enzyme while maintaining favorable pharmacokinetic properties.

Another significant application of this compound lies in its potential as a precursor for PET (positron emission tomography) tracer development. A recent study in Nuclear Medicine and Biology (2024) explored the radiosynthesis of fluorine-18 labeled analogs for imaging applications. The methoxy group in particular was identified as crucial for improving blood-brain barrier penetration, suggesting potential utility in neurological disorder diagnostics.

From a safety and toxicological perspective, preliminary studies indicate that (4-Bromo-2-fluoro-5-methoxyphenyl)methanol exhibits favorable profiles in acute toxicity tests. However, comprehensive long-term toxicity data are still being collected, particularly regarding its metabolites. Current research efforts are also investigating green chemistry approaches to its synthesis, with a focus on reducing hazardous byproducts and improving atom economy.

Looking forward, the versatility of (4-Bromo-2-fluoro-5-methoxyphenyl)methanol suggests it will continue to be an important compound in pharmaceutical development. Ongoing research is exploring its potential in creating novel antiviral agents, particularly against RNA viruses, where its structural features may interfere with viral polymerase activity. As synthetic methodologies advance and biological screening becomes more sophisticated, we anticipate seeing more applications of this compound emerge in the coming years.

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